4,5-Dibromophthalic anhydride 4,5-Dibromophthalic anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494240
InChI: InChI=1S/C8H2Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
SMILES:
Molecular Formula: C8H2Br2O3
Molecular Weight: 305.91 g/mol

4,5-Dibromophthalic anhydride

CAS No.:

Cat. No.: VC16494240

Molecular Formula: C8H2Br2O3

Molecular Weight: 305.91 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dibromophthalic anhydride -

Specification

Molecular Formula C8H2Br2O3
Molecular Weight 305.91 g/mol
IUPAC Name 5,6-dibromo-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C8H2Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Standard InChI Key DVIKZIPMTWLDLT-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O

Introduction

Structural Characterization

Molecular Architecture

4,5-Dibromophthalic anhydride belongs to the class of benzofuran-1,3-dione derivatives. The IUPAC name for this compound is 5,6-dibromo-2-benzofuran-1,3-dione, reflecting the positions of the bromine substituents on the aromatic ring . The planar structure of the benzene ring is modified by the electron-withdrawing effects of the bromine atoms and the anhydride group, influencing its electronic and steric properties.

2D and 3D Representations

The SMILES notation for the compound is C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O, which encodes the positions of the bromine atoms and the anhydride moiety . The InChIKey (ULSOWUBMELTORB-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .

Crystallographic Data

Crystal structure analysis (CCDC Number 134760) reveals a monoclinic lattice system with space group P21/cP2_1/c . The bromine atoms occupy equatorial positions, creating a distorted planar geometry due to steric interactions. The anhydride group adopts a nearly coplanar orientation relative to the benzene ring, facilitating conjugation and stability.

Spectroscopic Identification

Physical and Chemical Properties

Physicochemical Parameters

The compound’s properties are summarized in Table 1.

Table 1: Key Physicochemical Properties of 4,5-Dibromophthalic Anhydride

PropertyValueSource
Molecular FormulaC8H2Br2O3\text{C}_8\text{H}_2\text{Br}_2\text{O}_3
Molecular Weight305.91 g/mol
XLogP32.7
Hydrogen Bond Acceptors3
Topological Polar SA43.4 Ų
Melting PointNot reported
Boiling PointNot reported

The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting solubility in organic solvents such as chloroform or dichloromethane . The absence of hydrogen bond donors and three acceptors aligns with its anhydride functional group.

Stability and Reactivity

As a moisture-sensitive compound, 4,5-dibromophthalic anhydride likely requires storage under inert conditions to prevent hydrolysis to the corresponding dicarboxylic acid . The electron-deficient aromatic ring enhances susceptibility to nucleophilic aromatic substitution, making it a versatile substrate for further functionalization.

Synthesis and Preparation

General Approaches

While detailed synthetic protocols are scarce in publicly available literature, the preparation of 4,5-dibromophthalic anhydride is hypothesized to involve direct bromination of phthalic anhydride using brominating agents such as bromine or NN-bromosuccinimide (NBS). This method parallels the synthesis of 4,5-dichlorophthalic anhydride, where chlorination is achieved using chlorine gas or sulfuryl chloride .

Challenges in Synthesis

Regioselective bromination at the 4 and 5 positions necessitates precise control of reaction conditions, including temperature, solvent, and catalyst use. Over-bromination or isomer formation (e.g., 3,6-dibromo derivatives) are potential side reactions requiring chromatographic or recrystallization purification .

Applications and Uses

Polymer Science

Halogenated phthalic anhydrides are employed as monomers in high-performance polymers, such as polyimides and epoxy resins. The bromine atoms in 4,5-dibromophthalic anhydride may enhance flame retardancy in these materials, a property critical for electronics and aerospace applications .

Organic Synthesis

The compound serves as a building block for synthesizing brominated aromatic derivatives, including ligands for metal-organic frameworks (MOFs) or active pharmaceutical ingredients (APIs). For example, its anhydride group can undergo ring-opening reactions with amines or alcohols to yield amides or esters .

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